Fexaramine is the gold-standard gut-restricted FXR agonist for dissecting intestine-specific bile acid signaling without confounding hepatic FXR engagement. Unlike systemic agonists (GW4064, OCA), fexaramine is poorly absorbed, confining activity to the gut and inducing FGF15/19 without activating hepatic FXR target genes.
• EC50 25 nM, 100-fold enhanced affinity over endogenous bile acids
• No cross-activity against 11 nuclear receptors (hRXRα, hPPARα/γ/δ, etc.)
• 1.78 Å co-crystal structure available for SBDD
≥98% HPLC purity. Batch-specific CoA provided. Reliable global supply for metabolic research.
Molecular FormulaC32H36N2O3
Molecular Weight496.6 g/mol
CAS No.2197131-49-8
Cat. No.B7909862
⚠ Attention: For research use only. Not for human or veterinary use.
Fexaramine is a potent, synthetic small-molecule agonist of the farnesoid X receptor (FXR), a nuclear receptor that functions as a bile acid sensor and master regulator of cholesterol metabolism, lipid homeostasis, and bile acid synthesis [1]. It was discovered via combinatorial chemistry and exhibits an EC50 of 25 nM for FXR activation, representing a 100-fold increased affinity relative to endogenous bile acid ligands [2]. The compound's crystal structure bound to the FXR ligand-binding domain has been solved at 1.78 Šresolution, revealing a distinct binding mode within a 726 ų hydrophobic cavity [3]. Fexaramine is distinguished by its tissue distribution profile: it is poorly absorbed from the intestine and functions as a gut-restricted agonist, inducing enteric fibroblast growth factor 15/19 (FGF15/19) without activating FXR target genes in the liver [4]. This profile makes fexaramine a critical tool compound for dissecting intestine-specific FXR signaling from systemic FXR effects.
Gut-restricted FXR agonist for isolating intestinal signaling from hepatic effects
Enables study of enteric FGF15/19 induction without confounding liver FXR activation
Facilitates tissue-specific bile acid receptor pathway dissection
[1] Downes M, Verdecia MA, Roecker AJ, et al. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Molecular Cell. 2003;11(4):1079-1092. View Source
[2] Downes M, et al. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences. 2008. View Source
[3] Downes M, et al. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Molecular Cell. 2003;11(4):1079-1092. View Source
[4] Fang S, Suh JM, Reilly SM, et al. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Nature Medicine. 2015;21(2):159-165. View Source
Why Fexaramine Cannot Be Substituted
Fexaramine is not interchangeable with other FXR agonists due to fundamental differences in tissue distribution, gene activation profiles, and metabolic outcomes. Unlike systemic agonists such as GW4064, obeticholic acid (OCA), tropifexor, or cilofexor, which distribute broadly and activate FXR in both the liver and intestine, fexaramine is poorly absorbed and restricts its action predominantly to the gut [1]. This tissue restriction leads to distinct genomic targets: gene-profiling experiments in hepatocytes reveal that fexaramine and the primary bile acid chenodeoxycholic acid (CDCA) produce 'remarkably distinct' transcriptional signatures [2]. Critically, while systemic FXR agonism exacerbates weight gain and glucose intolerance in diet-induced obesity (DIO) mouse models, gut-restricted fexaramine produces the opposite effect—reducing weight gain, body-wide inflammation, and hepatic glucose production while enhancing thermogenesis and white adipose tissue browning [3]. These divergent outcomes underscore that substituting fexaramine with a systemic agonist would confound experimental results and lead to misinterpretation of FXR biology.
Systemic agonism may worsen weight gain in DIO models; fexaramine shows reported opposite response; substitution may invert metabolic readouts.
Transcriptional signatures differ from CDCA and systemic agonists, potentially altering pathway-level conclusions.
[1] Fang S, Suh JM, Reilly SM, et al. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Nature Medicine. 2015;21(2):159-165. View Source
[2] Downes M, Verdecia MA, Roecker AJ, et al. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Molecular Cell. 2003;11(4):1079-1092. View Source
[3] Fang S, Suh JM, Reilly SM, et al. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Nature Medicine. 2015;21(2):159-165. View Source
Fexaramine Differentiation Evidence
Potency Advantage vs. GW4064
Fexaramine exhibits 3-fold higher potency than the widely used reference agonist GW4064 in FXR transactivation assays. This quantitative advantage establishes fexaramine as the more potent tool compound for in vitro FXR studies requiring maximal receptor engagement .
Higher potency enables use of lower compound concentrations to achieve equivalent FXR activation, reducing off-target risk and compound consumption in screening campaigns.
Fexaramine binds to FXR with approximately 100-fold higher affinity than endogenous bile acid ligands such as chenodeoxycholic acid (CDCA). This dramatic increase in affinity enables selective activation of FXR at concentrations far below those that trigger bile acid-mediated, receptor-independent cellular effects, thereby cleanly isolating FXR-specific signaling from confounding bile acid biology [1].
Ligand Binding AffinityClass-level
~100-fold increased affinity over endogenous bile acids (e.g., CDCA)
Enables selective FXR pathway probing without bile acid interference
100-fold increased affinity relative to natural compounds
Comparator Or Baseline
Endogenous bile acids (e.g., CDCA); baseline affinity = 1
Quantified Difference
100-fold increase
Conditions
FXR binding assays (displacement of radiolabeled ligand)
Why This Matters
This high affinity makes fexaramine indispensable for dissecting FXR-specific genetic networks without interference from bile acid signaling pathways, as explicitly stated by the discoverers [2].
[1] Downes M, Verdecia MA, Roecker AJ, et al. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Molecular Cell. 2003;11(4):1079-1092. View Source
[2] Downes M, et al. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences. 2008. View Source
Gut-Restricted FXR Activation
In contrast to systemic FXR agonists which robustly activate hepatic target genes, fexaramine treatment (100 mg/kg, oral) in mice robustly induces enteric FGF15 (the mouse ortholog of FGF19) but does so without activating FXR target genes in the liver [1]. This tissue-restricted profile is quantitatively distinct from the systemic activation observed with GW4064, OCA, tropifexor, and cilofexor [2].
Tissue-Selective ActivationHead-to-head
Minimal/no hepatic FXR target gene induction (Fincor) in mouse model vs systemic agonists
Hepatic FXR target gene activation (Fincor mRNA expression in liver)
Target Compound Data
Minimal/no hepatic gene activation (quantitative data not explicitly provided in source)
Comparator Or Baseline
GW4064 (30 mg/kg), Cilofexor (30 mg/kg), Tropifexor (0.5 mg/kg), OCA (20 mg/kg): significant induction of hepatic Fincor
Quantified Difference
Qualitatively distinct; fexaramine fails to induce hepatic FXR target genes
Conditions
In vivo mouse model, 1 hr post-treatment, liver qPCR analysis
Why This Matters
This tissue restriction is the mechanistic basis for fexaramine's unique metabolic benefits in obesity models and is essential for researchers seeking to isolate intestinal FXR signaling from confounding hepatic effects.
[1] Fang S, Suh JM, Reilly SM, et al. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Nature Medicine. 2015;21(2):159-165. View Source
[2] Zhang Y, et al. Fincor is induced by the hammerhead class of non-steroidal FXR agonists. Figure 4. (PMC figure). View Source
Divergent Metabolic Phenotype in Obesity
Fexaramine produces a metabolic profile in diet-induced obesity (DIO) mice that is diametrically opposed to that of systemic FXR agonists. While systemic agonism exacerbates weight gain and glucose intolerance, fexaramine treatment reduces diet-induced weight gain, body-wide inflammation, and hepatic glucose production, while enhancing thermogenesis and browning of white adipose tissue (WAT) [1]. This was highlighted in a Nature Reviews Drug Discovery research highlight stating that 'Fexaramine had substantially different effects to systemic FXR agonists' [2].
Metabolic Model OutcomesContext-dependent
Reduced weight gain, WAT browning, improved insulin sensitization in DIO mice; opposite to systemic agonists
Supports gut-restricted FXR metabolic model studies
For researchers studying metabolic syndrome, obesity, or type 2 diabetes, fexaramine is the only validated FXR agonist that consistently improves metabolic parameters in DIO models, making it essential for preclinical studies aiming to recapitulate the beneficial effects of intestine-restricted FXR activation.
[1] Fang S, Suh JM, Reilly SM, et al. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Nature Medicine. 2015;21(2):159-165. View Source
[2] FXR and JAK step up to BAT. Nature Reviews Drug Discovery. 2015;14:91. View Source
Broad Nuclear Receptor Selectivity
Fexaramine demonstrates a highly selective pharmacological profile, with no detectable activity against a panel of 11 other nuclear receptors including hRXRα, hPPARα/γ/δ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR [1]. This selectivity profile is documented in multiple authoritative databases and vendor technical datasheets , establishing fexaramine as a clean tool compound for FXR-specific investigations.
Nuclear Receptor Selectivity PanelReported
No activity detected against 11 other nuclear receptors (hRXRα, hPPARα/γ/δ, etc.)
No activity detected (100% selectivity within panel tested)
Comparator Or Baseline
Panel of 11 nuclear receptors
Quantified Difference
No activity vs. positive controls for each receptor
Conditions
Nuclear receptor transactivation assays
Why This Matters
This selectivity minimizes off-target confounding in complex biological systems and positions fexaramine as the preferred FXR agonist for experiments requiring clean pharmacological interpretation.
Gene-profiling experiments conducted in hepatocytes with FXR-specific fexaramine versus the primary bile acid chenodeoxycholic acid (CDCA) produced 'remarkably distinct' genomic targets [1]. This indicates that fexaramine activates a unique subset of FXR-responsive genes compared to the endogenous ligand, likely due to its distinct binding mode and the absence of receptor-independent bile acid effects.
Transcriptional ProfileHead-to-head
Fexaramine and CDCA produce distinct FXR target gene sets in hepatocytes
Enables unique FXR transcriptional program analysis
This differential gene regulation underscores that fexaramine is not a simple bile acid mimetic; it enables the study of a unique FXR-driven transcriptional program that is not accessible with endogenous ligands, offering a pharmacologically distinct tool for functional genomics studies.
[1] Downes M, Verdecia MA, Roecker AJ, et al. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Molecular Cell. 2003;11(4):1079-1092. View Source
Fexaramine Application Scenarios
Intestinal FXR Signaling in Metabolic Models
Fexaramine is the gold-standard tool compound for studies requiring exclusive activation of intestinal FXR without confounding hepatic FXR engagement. In diet-induced obesity (DIO) mouse models, fexaramine (100 mg/kg, oral) uniquely recapitulates the physiological, meal-induced activation of intestinal FXR, promoting adipose tissue browning, enhancing thermogenesis, and improving glucose homeostasis—effects that are diametrically opposed to those of systemic agonists like GW4064, OCA, or tropifexor [1]. This makes fexaramine indispensable for researchers seeking to validate intestine-specific FXR biology and for screening next-generation gut-restricted FXR agonists [2].
FXR Gene Network Profiling
Fexaramine's unique transcriptional signature, distinct from that of endogenous bile acids like CDCA, enables researchers to dissect the FXR genetic network with high specificity [1]. Its 100-fold enhanced affinity over natural ligands and its broad selectivity profile (no activity against 11 other nuclear receptors) make it ideal for genome-wide expression studies, ChIP-seq experiments, and CRISPR-based functional screens aimed at identifying novel FXR target genes and downstream effectors without interference from bile acid-mediated signaling [2].
Validation of Gut-Restricted FXR Agonists
Fexaramine serves as the key reference compound for benchmarking novel gut-restricted FXR agonists. In comparative studies, the metabolic benefits of fexaramine (reduced weight gain, decreased inflammation, browning of white adipose tissue) in DIO mice provide a validated phenotypic benchmark against which new chemical entities can be quantitatively compared [1]. This is critical for drug discovery programs in obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) that aim to improve upon the gut-restricted FXR agonism paradigm [2].
FXR Structural Biology and Ligand Binding
The availability of high-resolution (1.78 Å) co-crystal structures of fexaramine bound to the FXR ligand-binding domain provides a robust structural framework for structure-based drug design and molecular modeling studies [1]. Researchers can leverage this structural information to rationally design novel FXR modulators with tailored pharmacological properties, including improved intestinal restriction, altered binding kinetics, or biased signaling profiles [2].
[1] Fang S, Suh JM, Reilly SM, et al. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance. Nature Medicine. 2015;21(2):159-165. View Source
[2] Downes M, Verdecia MA, Roecker AJ, et al. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Molecular Cell. 2003;11(4):1079-1092. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.